N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)aniline and 2-aminobenzamide.
Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core. This step often requires acidic or basic catalysts and elevated temperatures.
Acylation Reaction: The quinazolinone intermediate is then acylated with 4-chloro-3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide would involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives with hydroxyl groups.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Its stability and reactivity make it a candidate for use in various industrial processes, including the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide: Lacks the trifluoromethyl group, which may reduce its biological activity.
N-(4-trifluoromethylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide: Lacks the chloro group, potentially affecting its stability and reactivity.
N-(4-bromo-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide: The bromo group can alter its reactivity and biological interactions.
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also provide a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-6-5-10(7-12(13)17(19,20)21)23-15(25)8-24-9-22-14-4-2-1-3-11(14)16(24)26/h5-7,9H,1-4,8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJBEREBKWRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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